(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol
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Overview
Description
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring
Preparation Methods
The synthesis of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a chlorinated pyrazole derivative with a suitable pyrimidine precursor in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclin-dependent kinase 2, thereby affecting cell cycle regulation . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to inhibition of its activity and subsequent downstream effects on cellular processes.
Comparison with Similar Compounds
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
(5-Chloropyrazolo[1,5-a]pyrimidin-7-yl)-(4-methanesulfonylphenyl)amine: This compound also belongs to the pyrazolo[1,5-a]pyrimidine class and has similar structural features but different functional groups.
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine: Another derivative with a nitro group instead of a hydroxyl group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-3,12H,4H2 |
InChI Key |
YFAIPFKYMBBQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CO)N=C1Cl |
Origin of Product |
United States |
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